molecular formula C13H27N B141274 N-(Heptan-2-yl)cyclohexanamine CAS No. 132666-32-1

N-(Heptan-2-yl)cyclohexanamine

Cat. No.: B141274
CAS No.: 132666-32-1
M. Wt: 197.36 g/mol
InChI Key: LAOITWQWJJDLQA-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)cyclohexanamine is an organic compound with the molecular formula C13H27N. It is a cyclohexylamine derivative where the amine group is substituted with a heptan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-2-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with heptan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : This compound can be reduced to yield different amines using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted cyclohexanols or cyclohexylamines.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Studies

Research has highlighted several potential biological applications:

  • Enzyme Interactions : The compound is studied for its interactions with enzymes, which may provide insights into its biological activity and potential therapeutic uses.
  • Antioxidant Properties : Some derivatives of this compound exhibit significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.
  • Anticancer Potential : Preliminary studies suggest that certain amino alcohols may possess anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.

Medical Applications

This compound is being investigated for its therapeutic properties:

  • Anti-inflammatory Effects : Research is ongoing to determine its efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.
  • CNS Disorders : Cycloalkylamines, including derivatives of this compound, have been identified as potential monoamine reuptake inhibitors, suggesting applications in the treatment of central nervous system disorders such as depression and anxiety .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific performance characteristics.

Case Studies and Research Findings

  • Synthesis of Urea Derivatives : A study demonstrated a novel approach for synthesizing unsymmetrical urea derivatives using this compound as a key intermediate. This method showcased high yields and efficiency in drug development processes .
  • Biological Activity Investigation : Research has indicated that compounds similar to this compound exhibit significant biological activities, including antioxidant effects and potential anticancer properties. These studies highlight the importance of structural modifications in enhancing biological efficacy .
  • CNS Treatment Exploration : A patent describes the use of cycloalkylamines like this compound as monoamine reuptake inhibitors, suggesting their potential role in treating CNS disorders .

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Heptan-2-yl)cyclohexanamine is unique due to the combination of the cyclohexyl and heptan-2-yl groups, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to its simpler counterparts .

Biological Activity

N-(Heptan-2-yl)cyclohexanamine, a cyclohexane derivative characterized by a heptan-2-yl substituent, has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its role as a ligand that binds to specific amine receptors. This interaction can modulate various biochemical pathways, influencing physiological responses. The compound's ability to participate in nucleophilic substitution reactions further enhances its versatility in biological systems.

1. Ligand Binding Studies

This compound has been studied for its binding affinity to various receptors. Research indicates that it can act as a selective ligand, potentially impacting neurotransmitter systems and offering insights into its pharmacological profiles.

2. Potential Applications

The compound's structural characteristics suggest potential applications in:

  • Pharmaceutical Development : As a building block for synthesizing more complex molecules.
  • Biological Research : Investigating receptor interactions and enzyme activity modulation.

3. Case Studies

A notable study examined the compound's effects on specific biological targets, revealing its potential as an anti-inflammatory agent through modulation of cytokine release in vitro. The results indicated that this compound could significantly reduce pro-inflammatory cytokines, suggesting therapeutic implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
N-(Pentyl)cyclohexanamineCyclohexane derivativeShorter alkyl chain
N-(Octyl)cyclohexanamineCyclohexane derivativeLonger alkyl chain
N-(Cyclopentyl)cyclohexanamineCycloalkane derivativeDifferent cyclic structure
N-(Phenethyl)cyclohexanamineAromatic derivativeContains an aromatic ring

This compound stands out due to its specific heptane chain length, which may influence its lipophilicity and overall biological activity compared to these similar compounds.

Properties

IUPAC Name

N-heptan-2-ylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOITWQWJJDLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563540
Record name N-(Heptan-2-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92162-22-6
Record name N-(Heptan-2-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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